5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that contains selenium, sulfur, and nitrogen atoms within its structure
Preparation Methods
The synthesis of 5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one can be achieved through several routes. One common method involves the cyclization of 2-amino-1,3-dithiol-4,5-dicarboxylic acid derivatives with selenium reagents under specific conditions. For example, the trimethylsilylation of 5,7-dioxo(4H,6H)-1,3-dithiolo[4,5-d]pyrimidine-2-selone with bis(trimethylsilyl) acetamide in benzene solution has been reported to increase the yield of the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with oxidizing agents can lead to the formation of selenoxide derivatives, while reduction reactions may yield selenol compounds .
Scientific Research Applications
5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one has several scientific research applications. In medicinal chemistry, it is studied for its potential as an inhibitor of specific enzymes and receptors, which could lead to the development of new therapeutic agents . In materials science, the compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials . Additionally, its reactivity and stability are of interest in organic synthesis, where it can be used as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The specific pathways involved depend on the target enzyme or receptor, but common mechanisms include the formation of seleno-sulfur bonds and disruption of normal protein function .
Comparison with Similar Compounds
5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one can be compared with other similar compounds such as 2-amino-5-thioxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one and 2-amino-5-oxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one. These compounds share a similar core structure but differ in the nature of the chalcogen atom (selenium, sulfur, or oxygen). The presence of selenium in this compound imparts unique electronic and chemical properties, making it distinct from its sulfur and oxygen analogs .
Biological Activity
5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions that incorporate selenium and sulfur into the pyrimidine structure. The synthetic routes often utilize various precursor compounds and reagents that facilitate the formation of the dithiolo and selenoxo groups.
Example Synthetic Route
- Starting Materials : The synthesis begins with appropriate amino derivatives and selenium sources.
- Reactions : Key reactions include cyclization and functional group modifications, often involving thioketones or thioureas.
- Characterization : The final product is characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure.
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in proliferation and apoptosis. Studies suggest that this compound may exert anti-proliferative effects on various cancer cell lines through:
- Inhibition of Cell Growth : The compound has shown potential in inhibiting the growth of cancer cells by inducing apoptosis.
- Antioxidant Activity : Selenium-containing compounds are known for their antioxidant properties, which can protect cells from oxidative stress.
Case Studies
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Anti-Cancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The IC50 values ranged from 120 nM to 350 nM depending on the cell line tested.
Cell Line IC50 (nM) MDA-MB-231 130 HCT116 120 - Mechanistic Insights : Research has indicated that the compound may inhibit specific signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. This inhibition leads to increased apoptosis in treated cells.
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
Compound Name | Structure Type | IC50 (nM) | Mechanism of Action |
---|---|---|---|
5-Amino-2-selenoxo... | Seleno-Dithiolo | 120 - 350 | Apoptosis induction |
Benzoylthieno[2,3-b]pyridine | Thieno-Pyridine | 120 - 130 | Microtubule assembly inhibition |
2-(Amino(2-imino-2H-chromen-3-yl)methylene)malononitrile | Chromeno-Pyridine | >200 | Antioxidant activity |
Properties
Molecular Formula |
C5H3N3OS2Se |
---|---|
Molecular Weight |
264.2 g/mol |
IUPAC Name |
5-amino-2-selanylidene-6H-[1,3]dithiolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C5H3N3OS2Se/c6-4-7-2(9)1-3(8-4)11-5(12)10-1/h(H3,6,7,8,9) |
InChI Key |
XGAMAHTYENPENK-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(N=C(NC1=O)N)SC(=[Se])S2 |
Origin of Product |
United States |
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